1,3,3,6,7-Pentamethyl-3,4-dihydroisoquinoline
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Overview
Description
1,3,3,6,7-Pentamethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methyl groups attached to the isoquinoline core. Dihydroisoquinolines are known for their diverse biological and pharmacological properties, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3,6,7-Pentamethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the reaction of 1,2,3- or 1,2,4-trimethylbenzene with isobutyraldehyde and ethyl cyanoacetate. This reaction yields isomeric pentamethyl-3,4-dihydroisoquinolines through a series of steps, including the formation of a spiran intermediate and subsequent Jacobsen rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
1,3,3,6,7-Pentamethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iminium salts, which can further react to form different products.
Substitution: It can participate in substitution reactions, where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iminium salts, while substitution reactions can produce various substituted isoquinoline derivatives .
Scientific Research Applications
1,3,3,6,7-Pentamethyl-3,4-dihydroisoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,3,6,7-Pentamethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3,3,6,7-Pentamethyl-3,4-dihydroisoquinoline include other dihydroisoquinolines with different substituents, such as:
- 3,3,5,6,7-Pentamethyl-3,4-dihydroisoquinoline
- 3,3,6,7,8-Pentamethyl-3,4-dihydroisoquinoline
- 3,3,5,7,8-Pentamethyl-3,4-dihydroisoquinoline
Uniqueness
This compound is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1,3,3,6,7-pentamethyl-4H-isoquinoline |
InChI |
InChI=1S/C14H19N/c1-9-6-12-8-14(4,5)15-11(3)13(12)7-10(9)2/h6-7H,8H2,1-5H3 |
InChI Key |
KVSKHGWQMZXGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)C |
Origin of Product |
United States |
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